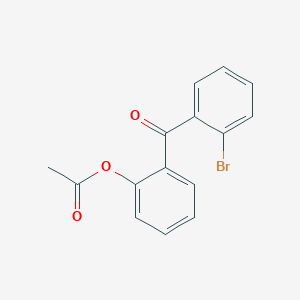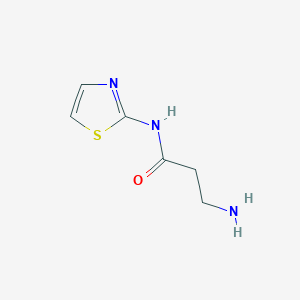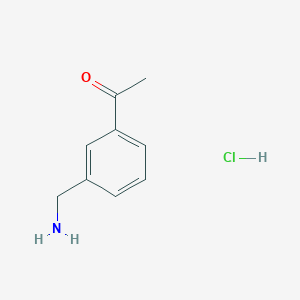
2-Acetoxy-2'-bromobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Acetoxy-2’-bromobenzophenone is C15H11BrO3 . It’s a complex structure with a bromine atom attached to one of the phenyl rings and an acetoxy group attached to the other .Chemical Reactions Analysis
2-Acetoxy-2’-bromobenzophenone has been studied for its potential in photochemical applications, particularly in the generation of fluorenones. Research demonstrates that 2-aroylaryl radicals, generated from 2-bromoarylketones like 2-acetoxy-2’-bromobenzophenone, can undergo Pschorr cyclization when exposed to light.Physical And Chemical Properties Analysis
2-Acetoxy-2’-bromobenzophenone is a colorless crystalline solid with a melting point of 74-76°C. It is soluble in ethanol and benzene. Its molecular weight is 319.15 g/mol .Applications De Recherche Scientifique
Synthesis of Benzamide Compounds
2-Acetoxy-2’-bromobenzophenone serves as a starting material in the synthesis of novel benzamide compounds. These compounds have applications in medical, industrial, and biological fields, and are used in the treatment of various conditions such as cancer and hypercholesterolemia .
Antibacterial Activities
The synthesized benzamide compounds from 2-Acetoxy-2’-bromobenzophenone have shown in vitro antibacterial activity against various bacteria. This opens up possibilities for its use in developing new antibacterial drugs .
Industrial Applications
Amide derivatives, including those derived from 2-Acetoxy-2’-bromobenzophenone, find broad use in industrial sectors such as plastics, rubber, paper industry, and agriculture. Their widespread structural utility makes them integral to potential biological molecules and commercial drugs .
Propriétés
IUPAC Name |
[2-(2-bromobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNDNIATWNDTFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641564 |
Source


|
| Record name | 2-(2-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-2'-bromobenzophenone | |
CAS RN |
890099-16-8 |
Source


|
| Record name | 2-(2-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)








